molecular formula C9H20N2O3 B12561571 N,N'-Bis(3-hydroxybutyl)urea CAS No. 144095-97-6

N,N'-Bis(3-hydroxybutyl)urea

Cat. No.: B12561571
CAS No.: 144095-97-6
M. Wt: 204.27 g/mol
InChI Key: FYIOGFIAXZLTLF-UHFFFAOYSA-N
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Description

N,N’-Bis(3-hydroxybutyl)urea is a chemical compound with the molecular formula C9H20N2O3 It is a derivative of urea, where the nitrogen atoms are substituted with 3-hydroxybutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(3-hydroxybutyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water and allowing the reaction to proceed at room temperature.

Industrial Production Methods

Industrial production of N,N’-Bis(3-hydroxybutyl)urea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. This method, although not environmentally friendly, is commonly used due to its efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-hydroxybutyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.

    Reduction: The major products are alcohols.

    Substitution: The major products are halogenated compounds.

Scientific Research Applications

N,N’-Bis(3-hydroxybutyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis(3-hydroxybutyl)urea involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(3-hydroxybutyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of 3-hydroxybutyl groups allows for unique interactions with other molecules, making it valuable for various applications.

Properties

CAS No.

144095-97-6

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

1,3-bis(3-hydroxybutyl)urea

InChI

InChI=1S/C9H20N2O3/c1-7(12)3-5-10-9(14)11-6-4-8(2)13/h7-8,12-13H,3-6H2,1-2H3,(H2,10,11,14)

InChI Key

FYIOGFIAXZLTLF-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(=O)NCCC(C)O)O

Origin of Product

United States

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